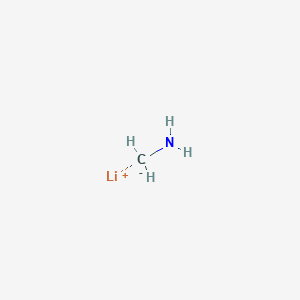
Lithium aminomethanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium aminomethanide is an organolithium compound with the chemical formula LiCH₂NH₂. It is a versatile reagent in organic synthesis, known for its strong nucleophilic and basic properties. This compound is particularly useful in the formation of carbon-carbon and carbon-nitrogen bonds, making it a valuable tool in the synthesis of various organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Lithium aminomethanide can be synthesized through the reaction of lithium amide (LiNH₂) with formaldehyde (CH₂O). The reaction typically occurs in an aprotic solvent such as tetrahydrofuran (THF) under an inert atmosphere to prevent unwanted side reactions. The general reaction is as follows: [ \text{LiNH}_2 + \text{CH}_2\text{O} \rightarrow \text{LiCH}_2\text{NH}_2 ]
Industrial Production Methods: While the laboratory synthesis of this compound is well-documented, its industrial production is less common due to the specialized conditions required. advancements in organolithium chemistry may pave the way for more efficient large-scale production methods in the future.
Analyse Des Réactions Chimiques
Types of Reactions: Lithium aminomethanide undergoes various types of chemical reactions, including:
Nucleophilic Addition: It can add to carbonyl compounds to form alcohols.
Deprotonation: It acts as a strong base, deprotonating weak acids.
Substitution: It can participate in nucleophilic substitution reactions, replacing halides or other leaving groups.
Common Reagents and Conditions:
Solvents: Tetrahydrofuran (THF), diethyl ether.
Reagents: Carbonyl compounds, alkyl halides, esters.
Major Products Formed:
Alcohols: From nucleophilic addition to aldehydes and ketones.
Amines: From substitution reactions with alkyl halides.
Applications De Recherche Scientifique
Lithium aminomethanide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Industry: Utilized in the production of fine chemicals and intermediates.
Mécanisme D'action
The mechanism of action of lithium aminomethanide involves its strong nucleophilic and basic properties. It can donate electrons to electrophilic centers, facilitating the formation of new chemical bonds. The molecular targets include carbonyl groups, halides, and other electrophilic species. The pathways involved typically include nucleophilic addition and substitution mechanisms.
Comparaison Avec Des Composés Similaires
Lithium Diisopropylamide (LDA): Another strong base used in organic synthesis.
Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent.
Lithium Methoxide (LiOCH₃): A nucleophilic reagent used in various organic reactions.
Uniqueness: Lithium aminomethanide is unique due to its dual functionality as both a nucleophile and a base. This makes it particularly versatile in organic synthesis, allowing it to participate in a wide range of reactions that other lithium compounds may not be suitable for.
Propriétés
Numéro CAS |
59189-59-2 |
|---|---|
Formule moléculaire |
CH4LiN |
Poids moléculaire |
37.0 g/mol |
Nom IUPAC |
lithium;methanamine |
InChI |
InChI=1S/CH4N.Li/c1-2;/h1-2H2;/q-1;+1 |
Clé InChI |
QUWWDJBKHQNVTQ-UHFFFAOYSA-N |
SMILES canonique |
[Li+].[CH2-]N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(2,6-Dichlorophenyl)ethyl]oxirane](/img/structure/B14606537.png)
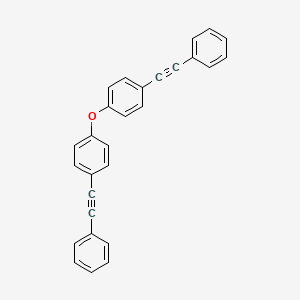
![Benzenamine, 2-[(3-phenyl-2-propynyl)thio]-](/img/structure/B14606544.png)
![2-{(E)-[2,4,6-Tris(4-chloroanilino)pyrimidin-5-yl]diazenyl}benzoic acid](/img/structure/B14606552.png)
![(E)-1-[2-(Morpholin-4-yl)phenyl]-N-phenylmethanimine](/img/structure/B14606554.png)
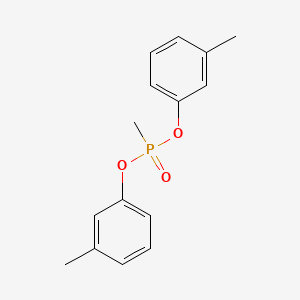


![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
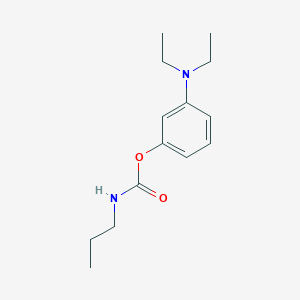

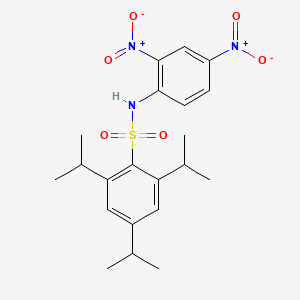
![(2S,3S)-3-Chloro-2-[(propan-2-yl)oxy]oxane](/img/structure/B14606592.png)

